molecular formula C15H13N3O4 B3842919 2-methyl-N'-(3-nitrobenzoyl)benzohydrazide

2-methyl-N'-(3-nitrobenzoyl)benzohydrazide

Cat. No.: B3842919
M. Wt: 299.28 g/mol
InChI Key: UYUIDMVKAMWDNK-UHFFFAOYSA-N
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Description

2-methyl-N’-(3-nitrobenzoyl)benzohydrazide is a compound belonging to the class of benzohydrazides, which are known for their diverse biological activities and applications in various fields of science. This compound is characterized by the presence of a methyl group at the 2-position and a nitrobenzoyl group at the N’-position of the benzohydrazide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(3-nitrobenzoyl)benzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 3-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-(3-nitrobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(3-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro to amino derivatives.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-methyl-N’-(3-nitrobenzoyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N’-(3-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide
  • 3,4-Dichloro-N’-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide
  • N’-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide

Uniqueness

2-methyl-N’-(3-nitrobenzoyl)benzohydrazide is unique due to the presence of both a methyl group and a nitrobenzoyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N'-(3-nitrobenzoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-5-2-3-8-13(10)15(20)17-16-14(19)11-6-4-7-12(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUIDMVKAMWDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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